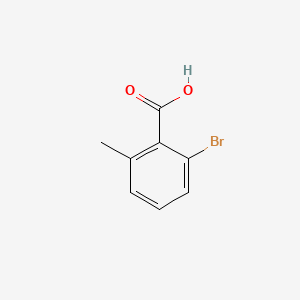

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide

Descripción general

Descripción

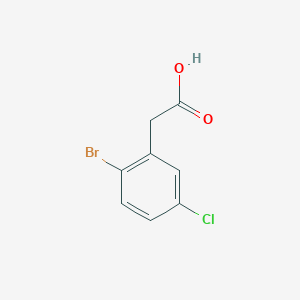

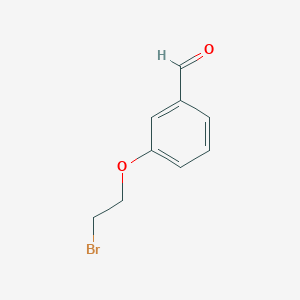

The compound 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide is a derivative of the 1,3-thiazole class, which is known for its diverse biological activities. The presence of the amino group at the second position and the fluorophenyl group at the fifth position on the thiazole ring suggests potential for interaction with biological targets. The carbohydrazide moiety could also contribute to the compound's reactivity and binding properties.

Synthesis Analysis

The synthesis of related 2-amino-1,3-thiazole derivatives typically involves multi-step reactions. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, was synthesized using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . Another related compound, 2-Amino-5-(p-hydroxyphenyl)-1,3,4-thiadiazole, was synthesized from p-hydrobenzoic acid and thiosemicarbazide using POCl3 as a catalyst . These methods indicate that the synthesis of 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide would likely involve similar condensation reactions and the use of a catalyst to promote cyclization.

Molecular Structure Analysis

The molecular structure of 2-amino-1,3-thiazole derivatives is characterized by the presence of nitrogen and sulfur atoms in the heterocyclic ring, which can influence the electronic properties of the molecule. The fluorine atom in the 3-fluorophenyl group is an electron-withdrawing substituent that can affect the electron density distribution in the molecule, potentially enhancing its reactivity . The carbohydrazide group could also participate in hydrogen bonding and other non-covalent interactions, which may be crucial for the biological activity of the compound.

Chemical Reactions Analysis

Compounds in the 2-amino-1,3-thiazole class can undergo various chemical reactions, including condensation to form Schiff bases or oxadiazoles and thiadiazoles through sequential condensation and oxidative bond formation . The presence of the amino group allows for nucleophilic reactions, and the fluorophenyl group could undergo electrophilic aromatic substitution reactions under certain conditions. The carbohydrazide moiety could react with aldehydes or ketones to form hydrazones, which are known for their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1,3-thiazole derivatives are influenced by their molecular structure. The presence of the amino and fluorophenyl groups can lead to strong absorption in the UV-Vis spectrum, and the compound may exhibit fluorescence properties . The electron-withdrawing effect of the fluorine atom and the potential for intramolecular hydrogen bonding can affect the compound's solubility, melting point, and stability. The spectroscopic properties, such as IR, NMR, and mass spectral data, are essential for characterizing these compounds and confirming their structure .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from a similar compound showed significant in vitro antibacterial and antifungal activity (Dengale et al., 2019).

- Compounds derived from a similar molecule exhibited antimicrobial activities, particularly against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).

- Several azole derivatives starting from furan-2-carbohydrazide, including triazoles, showed antimicrobial activities against various microorganisms (Başoğlu et al., 2013).

Antiviral and Anticancer Activities

- Pyrazole- and isoxazole-based heterocycles synthesized from a related compound demonstrated significant anti-Herpes simplex virus type-1 (HSV-1) activity (Dawood et al., 2011).

- Novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, including derivatives with a similar structure, showed potent antitumor properties and selective cytotoxicity against certain cancer cell lines (Bradshaw et al., 2002).

- Fluorinated 2-(4-aminophenyl)benzothiazoles, similar in structure, were found to be potently cytotoxic in vitro against specific human breast cancer cell lines (Hutchinson et al., 2001).

Larvicidal Activity

- A series of novel hydrazones of a related compound showed promising larvicidal activity against Anopheles arabiensis, a mosquito species (P et al., 2021).

Fluorescence Properties

- Studies on substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles, closely related to the queried compound, revealed their fluorescence properties under specific conditions (Kammel et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c11-6-3-1-2-5(4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBYOWUHPVOMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179766 | |

| Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide | |

CAS RN |

886361-60-0 | |

| Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.